N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide
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Overview
Description
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a cyclohexyl group, and an ethoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide typically involves the reaction of a suitable amine with a cyano-substituted cyclohexyl derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. This interaction can lead to the modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide
- N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide
- N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Uniqueness
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide is unique due to its specific structural features, such as the ethoxybutanamide moiety, which distinguishes it from other similar compounds. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-19-11-7-10-14(18)17-15(2,12-16)13-8-5-4-6-9-13/h13H,3-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYFBESNDULGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)NC(C)(C#N)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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